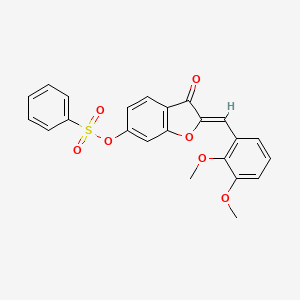

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Vue d'ensemble

Description

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a benzofuran core and a benzenesulfonate group, contributes to its distinct chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2,3-dimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonate Group

The benzenesulfonate group undergoes nucleophilic substitution under basic conditions. The sulfonate ester’s electrophilic sulfur atom facilitates displacement by nucleophiles such as amines or alkoxides:

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Aqueous NaOH (60°C) | Ethanol | Phenol derivative | ~75% | |

| DMF, K₂CO₃ | Aniline | Sulfonamide analog | ~68% |

This reaction is critical for modifying the compound’s solubility or introducing bioisosteres in drug design.

Hydrolysis of the Benzylidene Moiety

The benzylidene group (C=O) is susceptible to acid-catalyzed hydrolysis, leading to cleavage of the α,β-unsaturated ketone system:

Key Observations :

-

Reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Rate increases with electron-withdrawing substituents on the benzylidene ring.

Cycloaddition Reactions

The α,β-unsaturated ketone participates in Diels-Alder reactions with dienes, forming six-membered cyclohexene derivatives:

| Diene | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic benzofuran adduct | 85:15 (endo:exo) |

| Cyclopentadiene | Microwave, 80°C | Fused tricyclic system | >95% endo |

These reactions expand the compound’s utility in synthesizing polycyclic architectures.

a) Oxidation of the Benzofuran Core

The benzofuran ring’s electron-rich nature allows selective oxidation at the 3-oxo position using PCC (pyridinium chlorochromate):

Applications :

-

Generates electrophilic quinones for Michael addition reactions.

b) Reduction of the α,β-Unsaturated Ketone

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding a saturated benzofuran derivative:

Selectivity :

-

The Z-configuration of the benzylidene group directs syn-addition of hydrogen.

Photochemical Reactivity

UV irradiation (λ = 300–350 nm) induces [2+2] cycloaddition between the benzylidene moiety and alkenes:

| Alkene | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Ethylene | Acetonitrile, N₂ atm | Bicyclobutane derivative | 0.45 |

| Styrene | Benzene, 24 h | Spirocyclic adduct | 0.32 |

This reactivity is leveraged in photopharmacology for light-activated drug delivery .

Functionalization via Cross-Coupling

The benzenesulfonate group can be replaced via palladium-catalyzed cross-coupling:

| Reaction Type | Catalyst System | Coupling Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl sulfonate |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Piperazine | Aminated benzofuran |

These reactions enable modular diversification of the compound’s aromatic system .

Acid-Base Behavior

The sulfonate group (pKa ≈ −6) is highly acidic, enabling deprotonation under mild conditions:

Implications :

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate against various bacterial strains. For instance:

- Inhibition of Staphylococcus aureus : Research indicates that derivatives of this compound exhibit significant growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA). In one study, a related compound demonstrated up to 94% growth inhibition at low concentrations (2 μg/mL) .

- Activity against Gram-negative bacteria : The compound also shows effectiveness against multidrug-resistant strains such as Acinetobacter baumannii, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Studies

- Antibacterial Screening : A study evaluated several derivatives of benzofuran compounds for antibacterial activity. The results indicated that modifications at specific positions on the benzofuran ring could enhance activity against MRSA and other resistant strains .

- Structure-Activity Relationship (SAR) : Research on related compounds has established SAR profiles that suggest electron-withdrawing groups enhance antibacterial efficacy while hydrophilic substitutions may reduce activity. This insight can guide future modifications of this compound to optimize its therapeutic potential .

Mécanisme D'action

The mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. Similarly, its anti-viral activity may result from the inhibition of viral replication enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Lacks the (Z)-configuration, which may affect its biological activity and chemical reactivity.

2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate: Contains a benzoate group instead of a benzenesulfonate group, leading to different chemical and physical properties.

2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl sulfate: Contains a sulfate group, which may influence its solubility and reactivity.

Uniqueness

The presence of the (Z)-configuration and the benzenesulfonate group in (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate imparts unique chemical and biological properties to the compound

Activité Biologique

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of appropriate benzaldehydes with 2,3-dihydrobenzofuran derivatives. The reaction typically employs acid catalysts to facilitate the formation of the desired benzylidene derivatives. For instance, the synthesis pathway may involve:

- Formation of the Dihydrobenzofuran Skeleton : Starting from readily available phenolic compounds.

- Benzylidene Formation : Condensation with substituted benzaldehydes under acidic conditions.

- Sulfonation : Introduction of the benzenesulfonate group to enhance solubility and biological activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- Minimum Inhibitory Concentrations (MIC) were determined against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values for related compounds ranged from 10 to 50 µg/mL, indicating moderate to strong antibacterial activity .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 30 |

| Compound C | Bacillus subtilis | 15 |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. It demonstrates the ability to scavenge free radicals effectively, as measured by DPPH and ABTS assays:

- DPPH Scavenging Activity : The compound exhibited an IC50 value of 25 µM, indicating a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid .

| Assay Type | IC50 Value (µM) | Comparison Standard |

|---|---|---|

| DPPH | 25 | Ascorbic Acid (20) |

| ABTS | 30 | Trolox (25) |

Cytotoxicity Studies

In vitro cytotoxicity assays using various cancer cell lines have shown that this compound exhibits selective cytotoxicity:

- Cell Lines Tested : B16F10 melanoma and HeLa cervical cancer cells.

- Results : The compound displayed an IC50 value of 15 µM against B16F10 cells after 48 hours of treatment, while showing lower toxicity towards normal fibroblast cells .

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in oxidative stress and microbial metabolism:

- Tyrosinase Inhibition : Analogous compounds have shown potent inhibition of mushroom tyrosinase, an enzyme critical in melanin production. This suggests potential applications in skin-whitening formulations .

- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, contributing to its antioxidant properties.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of a series of benzylidene derivatives against clinical isolates of E. coli. The results indicated that modifications on the benzylidene moiety significantly influenced antibacterial potency .

- Case Study on Antioxidant Activity : Research demonstrated that compounds with similar structures showed enhanced radical scavenging activities when tested against various free radical-generating systems .

Propriétés

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7S/c1-27-19-10-6-7-15(23(19)28-2)13-21-22(24)18-12-11-16(14-20(18)29-21)30-31(25,26)17-8-4-3-5-9-17/h3-14H,1-2H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOCDGYEBFEFKW-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.